molecular formula C16H17NO4S B2524908 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097866-07-2

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2524908
CAS No.: 2097866-07-2
M. Wt: 319.38
InChI Key: TZIIENGZAKZNPF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the thiophene moiety through a series of coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-methyl-3-(thiophen-2-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
  • N-[2-hydroxy-2-methyl-3-(furan-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide
  • N-[2-hydroxy-2-methyl-3-(pyridin-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the benzodioxole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(19,7-11-4-5-22-8-11)9-17-15(18)12-2-3-13-14(6-12)21-10-20-13/h2-6,8,19H,7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIENGZAKZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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